2-hydroxyisoquinoline-1,3(2H,4H)-dione

Catalog No.
S594148
CAS No.
6890-08-0
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxyisoquinoline-1,3(2H,4H)-dione

CAS Number

6890-08-0

Product Name

2-hydroxyisoquinoline-1,3(2H,4H)-dione

IUPAC Name

2-hydroxy-4H-isoquinoline-1,3-dione

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2

InChI Key

ZXAICCBFIBBVAR-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Hydroxy-1,3(2H,4H)-isoquinolinedione;

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)O

The exact mass of the compound 2-hydroxyisoquinoline-1,3(2H,4H)-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxyisoquinoline-1,3(2H,4H)-dione, also known as N-hydroxyhomophthalimide, is a six-membered ring N-hydroxyimide derivative used as a catalyst and synthetic precursor. This class of compounds is primarily valued for generating N-oxyl radicals that facilitate selective aerobic oxidations and other free-radical transformations. The industry benchmark for this class is N-hydroxyphthalimide (NHPI), which is characterized by an experimentally determined N-O–H bond dissociation energy (BDE) of approximately 88 kcal/mol, a key parameter governing its catalytic reactivity in hydrogen atom transfer (HAT) processes. [REFS-1, REFS-2]

Direct substitution with the common benchmark, N-hydroxyphthalimide (NHPI), often fails due to significant processability and handling constraints. NHPI's planar, rigid structure results in strong crystal lattice packing, leading to poor solubility in many non-polar organic media, including hydrocarbon feedstocks. [1] This frequently necessitates the use of polar co-solvents (e.g., acetonitrile, acetic acid) to achieve catalytically relevant concentrations, complicating reaction work-up, increasing solvent recycling costs, and potentially introducing unwanted side reactions. Therefore, while chemically related, 2-hydroxyisoquinoline-1,3(2H,4H)-dione is not directly interchangeable with NHPI in workflows where solvent compatibility and process simplification are primary procurement drivers.

Structural Distinction: Non-Planar Six-Membered Ring vs. Planar Five-Membered Ring

The primary differentiator for 2-hydroxyisoquinoline-1,3(2H,4H)-dione is its N-hydroxyhomophthalimide structure, which incorporates a six-membered heterocyclic ring containing a flexible methylene (-CH2-) group. This contrasts sharply with the rigid, planar, five-membered ring of the common substitute, N-hydroxyphthalimide (NHPI). [1] This structural variance is the fundamental basis for its distinct physical and chemical properties.

Evidence DimensionCore Heterocyclic Ring Structure
Target Compound Data6-membered ring with a non-planar sp3-hybridized CH2 group
Comparator Or BaselineN-hydroxyphthalimide (NHPI): 5-membered, fully sp2-hybridized planar ring
Quantified DifferencePresence of a flexible methylene bridge and an expanded ring size.
ConditionsStandard molecular structure.

This fundamental structural difference directly impacts crystal packing, solubility, and the electronic environment of the N-O bond, making it a functionally distinct tool rather than a direct analog.

Inferred Solubility Advantage in Organic Media

The non-planar, flexible six-membered ring of 2-hydroxyisoquinoline-1,3(2H,4H)-dione is expected to disrupt the efficient intermolecular stacking that characterizes the highly planar NHPI molecule. This disruption of crystal packing forces typically enhances solubility in a broader range of organic solvents. While direct head-to-head solubility data in non-polar media is not available, the compound is known to be soluble in polar organic solvents like acetone. [1] This structural feature makes it a strong candidate for applications where the poor solubility of NHPI in hydrocarbon or chlorinated solvents is a limiting factor. [2]

Evidence DimensionSolubility Profile
Target Compound DataSoluble in polar organic solvents; non-planar structure implies potentially improved solubility in a wider solvent range.
Comparator Or BaselineN-hydroxyphthalimide (NHPI): Poor solubility in non-polar media, often requiring co-solvents.
Quantified DifferenceNot quantitatively determined; differentiation is based on established structure-property relationships.
ConditionsGeneral organic process solvents.

Improved solubility allows for catalyst use in a wider range of solvent systems, potentially eliminating the need for co-solvents, simplifying purification, and enabling homogeneous reaction conditions.

Modified Redox Characteristics for Catalytic Optimization

The electronic environment of the N-O bond in 2-hydroxyisoquinoline-1,3(2H,4H)-dione is distinct from that in NHPI due to the altered ring size and the insulating effect of the methylene bridge. This structural modification necessarily alters the N-O–H Bond Dissociation Energy (BDE) and the redox potential relative to the benchmark values for NHPI (~88 kcal/mol and +1.30 V vs NHE, respectively). [REFS-1, REFS-2] This provides an alternative set of thermodynamic parameters for researchers seeking to optimize reaction kinetics or selectivity for specific substrates where the reactivity profile of NHPI is not ideal.

Evidence DimensionN-O–H Bond Dissociation Energy (BDE)
Target Compound DataValue not experimentally reported, but structurally inferred to be different from NHPI.
Comparator Or BaselineN-hydroxyphthalimide (NHPI): ~88 kcal/mol (experimental).
Quantified DifferenceQualitatively different, enabling alternative reactivity.
ConditionsHydrogen Atom Transfer (HAT) catalysis.

A different BDE and redox potential allows for fine-tuning of catalytic systems, potentially enabling reactions under milder conditions or improving selectivity for challenging substrates.

Homogeneous Catalysis in Low-Polarity and Neat Reaction Media

Based on its inferred solubility advantages stemming from its non-planar structure, this compound is a priority candidate for developing single-phase catalytic systems for the aerobic oxidation of non-polar substrates like hydrocarbons. Its selection is justified in process designs aiming to eliminate polar co-solvents, thereby reducing separation costs and minimizing the process mass intensity.

Secondary Screening for Optimizing C-H Oxidation Protocols

When benchmark catalysts like NHPI provide suboptimal performance (e.g., low conversion, poor selectivity, or require harsh temperatures), the distinct electronic and steric profile of 2-hydroxyisoquinoline-1,3(2H,4H)-dione makes it a logical secondary screening candidate. Its alternative reactivity profile may offer a different kinetic or selectivity outcome for specific substrate-catalyst interactions.

Precursor for Derivatized Catalysts with Tuned Properties

The homophthalimide core serves as a versatile scaffold for further synthetic modification. The methylene group at the 4-position offers a site for functionalization, allowing for the synthesis of novel, task-specific catalysts with tailored solubility or electronic properties, a strategy not available with the simple phthalimide backbone of NHPI.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.042593085 Da

Monoisotopic Mass

177.042593085 Da

Heavy Atom Count

13

Wikipedia

2-hydroxyisoquinoline-1,3(2H,4H)-dione

Dates

Last modified: 08-15-2023

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